Cas no 2124224-75-3 (N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl- 3-phenyl-9H-fluoren-2-amine)

N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-
3-phenyl-9H-fluoren-2-amine structure
2124224-75-3 structure
Product Name:N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl- 3-phenyl-9H-fluoren-2-amine
CAS No:2124224-75-3
MF:C33H27N
MW:437.57418847084
CID:4638091
PubChem ID:145313056
Update Time:2024-11-06

N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl- 3-phenyl-9H-fluoren-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl- 3-phenyl-9H-fluoren-2-amine
    • 9H-Fluoren-2-amine, N-[1,1'-biphenyl]-4-yl-9,9-dimethyl-3-phenyl-
    • G63548
    • N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine
    • N-([1,1'-biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluorene-2-amine
    • N-[1,1'-Biphenyl]-4-yl-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine
    • SCHEMBL25524265
    • 2124224-75-3
    • DB-403631
    • Inchi: 1S/C33H27N/c1-33(2)30-16-10-9-15-27(30)29-21-28(25-13-7-4-8-14-25)32(22-31(29)33)34-26-19-17-24(18-20-26)23-11-5-3-6-12-23/h3-22,34H,1-2H3
    • InChI Key: OLLKQLMEQJJDEM-UHFFFAOYSA-N
    • SMILES: C1(C)(C)C2=C(C=CC=C2)C2=C1C=C(NC1=CC=C(C3=CC=CC=C3)C=C1)C(C1=CC=CC=C1)=C2

Computed Properties

  • Exact Mass: 437.214349865g/mol
  • Monoisotopic Mass: 437.214349865g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 4
  • Complexity: 648
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.2
  • Topological Polar Surface Area: 12Ų
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